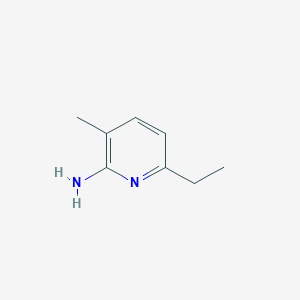

6-Ethyl-3-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethyl-3-methylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1.1. nNOS Inhibitors

Recent studies have highlighted the potential of 6-Ethyl-3-methylpyridin-2-amine as a scaffold for developing selective inhibitors of neuronal nitric oxide synthase (nNOS). In a study, derivatives of this compound were synthesized and evaluated for their potency against rat and human nNOS. The compound exhibited a low inhibition constant (Ki) of 16 nM for rat nNOS and 13 nM for human nNOS, indicating strong inhibitory activity. Furthermore, it demonstrated high selectivity over inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), with selectivity ratios of 116 and 1831, respectively .

1.2. Drug Development

The compound has been utilized in the development of small molecules targeting various biological pathways. Its structural attributes allow it to be modified for enhanced pharmacokinetic properties. For instance, modifications have been made to improve blood-brain barrier permeability while maintaining low metabolic rates in human microsomes .

2.1. Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation using a mobile phase composed of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry applications . This method is scalable and suitable for isolating impurities during preparative separation processes.

Table 1: HPLC Conditions for this compound

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile/Water/Formic Acid |

| Particle Size | 3 µm |

3.1. Bioconversion Studies

The compound has been investigated for its ability to undergo bioconversion using whole cell systems like Burkholderia sp. MAK1. This study demonstrated that the compound could be transformed into hydroxylated derivatives, showcasing its potential in biocatalysis . The conversion rates were significant, indicating the viability of using this compound in enzymatic reactions.

Table 2: Bioconversion Rates of Pyridine Derivatives

| Compound | Conversion Rate (mg/g biomass/h) |

|---|---|

| 4-Chloropyridin-2-amine | 7 mg |

| 4-Methylpyridin-2-amine | 7.4 mg |

| Ethyl-2-aminopyridine-3-carboxylate | Not specified |

Propiedades

Número CAS |

139908-33-1 |

|---|---|

Fórmula molecular |

C8H12N2 |

Peso molecular |

136.19 g/mol |

Nombre IUPAC |

6-ethyl-3-methylpyridin-2-amine |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6(2)8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10) |

Clave InChI |

VNRPGDJHFOLEDN-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=C(C=C1)C)N |

SMILES canónico |

CCC1=NC(=C(C=C1)C)N |

Sinónimos |

2-Pyridinamine,6-ethyl-3-methyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.